Axl-IN-13 is a small molecule compound that acts as an inhibitor of the Axl receptor tyrosine kinase, which plays a significant role in cancer progression and immune evasion. The Axl receptor, part of the TAM (Tyro3, Axl, Mer) family, is implicated in various cellular processes such as proliferation, survival, migration, and angiogenesis. Axl-IN-13 has been developed to target this receptor specifically, aiming to mitigate its oncogenic effects in various tumor types.
The compound was synthesized as part of a series of novel Axl inhibitors aimed at exploring the therapeutic potential of targeting the Axl signaling pathway in cancer. It belongs to the class of pyrimidine derivatives, which have shown efficacy in inhibiting Axl activity in biochemical assays. The classification of Axl-IN-13 falls under small molecule inhibitors with a focus on receptor tyrosine kinases.
The synthesis of Axl-IN-13 involved a rational design approach using computational methods such as in silico docking to predict binding interactions with the Axl kinase domain. The initial step included creating a homology model based on closely related proteins with known structures. Following this, various derivatives were synthesized to optimize binding affinity and inhibitory potency.
Key steps in the synthesis included:
Axl-IN-13 features a 5-chloropyrimidine core linked to an amine-substituted dimethylbenzenesulfonamide moiety. The molecular structure allows for favorable interactions within the hydrophobic pocket of the Axl kinase domain. Key structural data includes:
The primary chemical reaction involving Axl-IN-13 is its interaction with the ATP-binding site of the Axl receptor. Upon binding, it inhibits autophosphorylation and downstream signaling pathways associated with cancer cell proliferation and survival. The mechanism includes:
Axl-IN-13 exerts its effects by disrupting the normal function of the Axl receptor. Upon binding:
Axl-IN-13 exhibits several notable physical and chemical properties:
Analytical techniques such as NMR spectroscopy and mass spectrometry have confirmed its structure and purity. Stability studies show that Axl-IN-13 maintains activity over time under standard storage conditions.
Axl-IN-13 has significant potential applications in cancer research and therapy:
AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, drives multiple hallmarks of cancer progression. Structurally, AXL comprises two immunoglobulin-like domains and two fibronectin type III repeats in its extracellular region, facilitating interactions with its primary ligand, growth arrest-specific protein 6 (GAS6) [1] [3]. Upon activation, AXL promotes epithelial-mesenchymal transition (EMT), a critical process in metastasis, by upregulating transcription factors such as Slug, Twist, and Zeb1 while suppressing E-cadherin expression [5] [10]. This reprogramming enhances cancer cell motility and invasion into surrounding tissues.
In preclinical models, AXL overexpression correlates with increased metastatic potential. For example, in breast cancer, AXL expression is significantly higher in metastatic nodules than in primary tumors, and its knockdown reduces cell migration and invasion [3] [4]. Similarly, hepatocellular carcinoma studies demonstrate that AXL activation stimulates metastasis through the phosphatidylinositol 3-kinase/protein kinase B/SOX2/DKK-1 signaling network [1]. The receptor further supports metastatic niche formation by enhancing angiogenesis and endothelial cell function [1] [10].
Table 1: Mechanisms of AXL in Tumor Metastasis
Cancer Type | Metastatic Mechanism | Key Effectors |
---|---|---|
Breast cancer | Induction of EMT | ↓ E-cadherin, ↑ Twist/Slug |
Hepatocellular carcinoma | Activation of PI3K/AKT/SOX2 pathway | ↑ DKK-1, ↑ Angiogenesis |
Lung adenocarcinoma | Enhancement of cell motility and invasion | ↑ Rho/Rac GTPases, ↑ Filopodia formation |
Ovarian cancer | Heterodimerization with EGFR/HER2 | ↑ ERK signaling |
AXL activation triggers multiple downstream pathways that sustain cancer cell survival and growth. The canonical GAS6-AXL interaction induces receptor dimerization, autophosphorylation of intracellular tyrosine residues (Tyr779, Tyr821, Tyr866), and recruitment of adaptor proteins [1] [3]. Key signaling cascades include:
Ligand-independent mechanisms further amplify AXL signaling. In ovarian cancer, AXL forms heterodimers with epidermal growth factor receptor, human epidermal growth factor receptor 2, or mesenchymal-epithelial transition factor, diversifying downstream signals [2] [6]. Oxidative stress and receptor overexpression also induce kinase activity through dimerization without GAS6 [1] [10].
AXL overexpression is a negative prognostic biomarker across diverse cancers, detectable via immunohistochemistry, RNA sequencing, or liquid biopsy. Soluble AXL fragments resulting from metalloproteinase cleavage (e.g., A disintegrin and metalloproteinase domain 10/A disintegrin and metalloproteinase domain 17) circulate in patient serum and correlate with disease burden [2] [8].
Table 2: Clinical Correlations of AXL Overexpression in Malignancies
Cancer Type | Overexpression Frequency | Clinical Correlation |
---|---|---|
Triple-negative breast cancer | 33–48% | Reduced overall survival, increased recurrence |
Non-small cell lung cancer | 32–40% | Advanced stage, metastasis, therapy resistance |
Acute myeloid leukemia | 40–60% | Shorter remission duration, lower survival rates |
Pancreatic ductal adenocarcinoma | >50% | Early metastasis, poor response to chemotherapy |
Renal cell carcinoma | 45–55% | Higher tumor grade, venous invasion |
Epigenetic mechanisms frequently drive AXL dysregulation. Hypomethylation of specificity protein 1-binding sites in the AXL promoter enhances transcription, while microRNA dysregulation (e.g., loss of microRNA 34a or microRNA 199a/b) stabilizes AXL messenger RNA [3] [4] [10]. Hypoxia-inducible factor 1 alpha and activator protein 1 further induce AXL expression under tumor microenvironment stressors like hypoxia or inflammation [1] [3].
AXL activation confers resistance to chemotherapy, targeted therapies, and immunotherapy through multiple mechanisms:
AXL further supports cancer stem cell maintenance. In inflammatory breast cancer, AXL inhibition reduces mammosphere formation and aldehyde dehydrogenase activity, depleting stem-like populations that drive recurrence [7] [9]. These findings underscore AXL as a master regulator of tumor adaptation and resilience.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2